molecular formula C7H9BrN2OS B143849 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide CAS No. 805250-54-8

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide

Cat. No.: B143849
CAS No.: 805250-54-8
M. Wt: 249.13 g/mol
InChI Key: RGIACPTWMIHUNU-UHFFFAOYSA-N
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Description

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide is a chemical compound with the molecular formula C7H9BrN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzothiazoles, while reduction can produce aminobenzothiazoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5,6-dihydro-4H-1,3-benzothiazol-7-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS.BrH/c8-7-9-4-2-1-3-5(10)6(4)11-7;/h1-3H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIACPTWMIHUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630653
Record name 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805250-54-8
Record name 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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